5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine
Description
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine (CAS: 1326813-70-0) is a halogenated benzoxazole derivative with the molecular formula C₈H₆Cl₂N₂O and a molecular weight of 217.05 g/mol . The compound features a benzoxazole core substituted with two chlorine atoms at positions 5 and 7 and a methyl group at position 4.
Properties
IUPAC Name |
5,7-dichloro-6-methyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c1-3-4(9)2-5-7(6(3)10)13-8(11)12-5/h2H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIBOAQAQMODPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)OC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The cyclocondensation approach leverages substituted o-aminophenols as foundational building blocks. For 5,7-dichloro-6-methyl-1,3-benzoxazol-2-amine, the synthesis begins with 3,5-dichloro-2-hydroxy-4-methylaniline (1 ), which undergoes cyclization in the presence of cyanating agents. A critical study by Vagdevi et al. demonstrated that treating 1 with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and boron trifluoride diethyl etherate (BF₃·Et₂O) facilitates the formation of the benzoxazole core. The reaction proceeds via electrophilic cyanogen transfer to the amine group, followed by intramolecular cyclization to yield the 2-aminobenzoxazole scaffold (Fig. 1A).
Optimization and Yield
Key optimizations include the use of BF₃·Et₂O as a Lewis acid catalyst, which enhances electrophilicity and reduces reaction time to 2–4 hours at 80°C. The stoichiometric ratio of NCTS to 1 (1.2:1) ensures complete conversion, achieving yields of 72–85%. Substituting NCTS with toxic cyanogen bromide (CNBr) lowers yields to 60–65%, underscoring NCTS’s superiority in safety and efficiency.
Table 1: Cyclocondensation Optimization Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst (BF₃·Et₂O) | 10 mol% | +15–20% |
| Temperature | 80°C | Optimal |
| Solvent | Dichloromethane | Best polarity |
| Reaction Time | 2–4 hours | Max conversion |
Smiles Rearrangement of Benzoxazole-2-thiol Intermediates
Synthetic Pathway
The Smiles rearrangement offers a versatile route to N-substituted 2-aminobenzoxazoles. Starting from 5,7-dichloro-6-methylbenzoxazole-2-thiol (2 ), activation with chloroacetyl chloride generates a reactive thioester intermediate, which undergoes nucleophilic attack by amines. Subsequent intramolecular rearrangement forms the target compound. This method is particularly advantageous for introducing diverse amine substituents, though the 6-methyl group in 2 necessitates prior installation during thiol synthesis.
Scope and Limitations
Primary aliphatic and aromatic amines react efficiently, with cyclohexylamine and aniline derivatives yielding 75–83% product. Sterically hindered amines (e.g., tert-butylamine) reduce yields to 50–55%, highlighting steric limitations. The use of Et₃N as a base in toluene at reflux (110°C) minimizes side reactions, while polar solvents like acetonitrile accelerate rearrangement kinetics.
Table 2: Amine Scope in Smiles Rearrangement
| Amine | Yield (%) | Reaction Time (h) |
|---|---|---|
| Cyclohexylamine | 83 | 4 |
| Aniline | 78 | 3 |
| Ethanolamine | 68 | 5 |
| tert-Butylamine | 52 | 6 |
Iodine-Mediated Oxidative Cyclodesulfurization
Methodology
This approach, adapted from Shanbhag et al., involves the reaction of 3,5-dichloro-4-methyl-2-aminophenol (3 ) with phenyl isothiocyanate to form a monothiourea intermediate (4 ). Oxidative cyclodesulfurization using molecular iodine (I₂) in dichloroethane (DCE) at 70°C affords the target benzoxazole via desulfurization and ring closure (Fig. 1B). The method is notable for avoiding transition-metal catalysts and operating under aerobic conditions.
Critical Parameters
Iodine acts as both an oxidant and desulfurizing agent, with optimal loading at 1.5 equivalents. Excess iodine (>2 eq) leads to over-oxidation and reduced yields. Reaction times of 2–3 hours balance conversion and byproduct formation, achieving yields of 76–86%. Substituting I₂ with hypervalent iodine reagents (e.g., PhI(OAc)₂) improves selectivity but increases cost.
Table 3: Oxidative Cyclodesulfurization Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| I₂ Loading | 1.5 eq | 86% |
| Solvent | DCE | High polarity |
| Temperature | 70°C | Fast kinetics |
| Reaction Time | 2–3 hours | Minimal byproducts |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Practical Considerations
Industrial scalability favors the cyclocondensation route due to one-pot simplicity, whereas academic settings may prefer Smiles rearrangement for modularity. Oxidative methods are ideal for halogen-rich substrates but require careful stoichiometric control.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like .
Reduction: Common reducing agents include .
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a base like .
Reduction: NaBH4 in solvents like or .
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives , while substitution reactions can produce various functionalized benzoxazoles .
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine serves as a crucial building block in organic synthesis. It is often used to create more complex molecules through various reactions such as substitution, oxidation, and reduction. For instance, it can undergo nucleophilic substitution where chlorine atoms are replaced with other functional groups, enhancing the diversity of synthetic pathways available to chemists.
Synthetic Pathways
Recent advancements have introduced innovative synthetic strategies for benzoxazole derivatives. These methods include the use of nanocatalysts and continuous flow reactors to improve yield and reduce environmental impact . A detailed overview of synthetic methodologies is provided in Table 1.
| Method | Reagents | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic Substitution | Nucleophiles + Base | Up to 90 | Effective for functionalization |
| Oxidation | TBHP + Base | Variable | Forms quinone derivatives |
| Reduction | NaBH4 + Solvent | High | Commonly used for functional group transformations |
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies show that it can inhibit bacterial enzymes and disrupt cell membrane integrity, making it a candidate for developing new antimicrobial agents .
Cancer Research
This compound has also been explored for its anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways. A study demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), highlighting its potential in drug discovery .
Industrial Applications
Agrochemicals and Dyes
In the industrial sector, this compound is utilized in the formulation of agrochemicals and dyes. Its chemical stability and biological activity make it suitable for developing effective agricultural products that require minimal environmental impact.
Case Study 1: Antimicrobial Activity
A study conducted by Vagdevi et al. synthesized novel derivatives of this compound and evaluated their antibacterial properties against common pathogens. The results indicated a significant reduction in bacterial growth compared to control groups.
Case Study 2: Anticancer Evaluation
In another investigation by Layek et al., various benzoxazole derivatives were tested for cytotoxicity against cancer cell lines. The study concluded that modifications at specific positions on the benzoxazole ring could enhance anticancer activity significantly .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Similar Benzoxazole Derivatives
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
Key Observations :
- Substitutions at position 6 (e.g., nitro in 5-chloro-6-nitro-1,3-benzoxazol-2-amine) introduce steric and electronic effects that may alter reactivity and biological activity .
Cytochrome P450 Inhibition
- 5-Chloro-1,3-benzoxazol-2-amine exhibits >50% inhibition of retinoic acid (RA) metabolism at 100 μM, though it is less potent than ketoconazole (87.5% inhibition) .
- The dichloro-methyl analog’s activity remains unstudied, but the additional chlorine and methyl groups could modulate binding affinity to P450 enzymes due to increased hydrophobicity .
Antibacterial Activity
- While direct data for the target compound are lacking, structurally related dihydroimidazole-benzoxazole hybrids (e.g., N-[(2Z)-4-chloro-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine) show antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibitory zones measured on a cm scale .
- Substituent position critically affects activity: For example, compound 4 (4-chloro-substituted) in demonstrated higher inhibition than compound 7 (4-amino-substituted) .
Biological Activity
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.
This compound can be synthesized through various methods, typically involving the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The process may be catalyzed by metal catalysts or ionic liquids. In industrial settings, continuous flow reactors are often used to ensure consistent quality and yield while adhering to green chemistry principles.
Biological Activity
The compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
- Studies have shown that benzoxazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds indicate their potential as antimicrobial agents .
- A specific study highlighted that certain derivatives demonstrated significant activity against pathogenic bacteria and fungi, suggesting their utility in developing new anti-pathogenic drugs .
2. Anticancer Properties
- Research has indicated that this compound can induce apoptosis in cancer cells by targeting mitochondrial pathways. It has been effective against multiple cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
- A comparative analysis revealed that this compound's structure contributes to enhanced cytotoxicity against these cell lines compared to other benzoxazole derivatives .
3. Mechanism of Action
- The antimicrobial activity of this compound is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer research, it has been shown to interfere with cellular signaling pathways leading to cell death .
Comparative Studies
A comparison of this compound with similar compounds reveals its unique properties:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Stability |
|---|---|---|---|
| This compound | High | High | Stable |
| 2-Methyl-1,3-benzoxazol-5-amine | Moderate | Moderate | Less stable |
| 6-Methyl-1,3-benzoxazol-2-amine | Low | Low | Stable |
This table illustrates that the presence of chlorine atoms at positions 5 and 7 enhances both the biological activity and chemical stability of this compound compared to its analogs .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of benzoxazole derivatives against Pseudomonas aeruginosa, this compound showed significant inhibition of biofilm formation and virulence factor production. This suggests its potential use in combination therapies with conventional antibiotics .
Case Study 2: Cancer Treatment
Another investigation focused on the anticancer effects of this compound on different cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner across multiple types of cancer cells. The study concluded that further exploration could lead to novel therapeutic strategies utilizing this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine?
- Methodological Answer : The synthesis of benzoxazole derivatives typically involves cyclization reactions of substituted o-aminophenols with chloroacetyl chloride or related electrophiles. For example, refluxing precursors in solvents like ethanol or acetic acid under controlled temperatures (80–120°C) can optimize yield and purity. Key steps include halogenation at the 5,7-positions using POCl₃ or SOCl₂ and methylation at the 6-position via Friedel-Crafts alkylation .
- Table 1 : Common Reaction Conditions for Benzoxazole Synthesis
| Step | Reagent/Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Chloroacetyl chloride, EtOH | Reflux, 6–8 h | 60–75 | |
| Halogenation (5,7-Cl) | POCl₃, DMF | 100°C, 12 h | 85–90 | |
| Methylation (6-CH₃) | CH₃I, AlCl₃ | 80°C, 4 h | 70–80 |
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Use a combination of LC-MS (to confirm molecular weight and purity >99% via C18 columns) and ¹H/¹³C NMR (to verify substituent positions and aromatic ring fusion). For example, ¹³C NMR peaks at δ 150–160 ppm indicate oxazole carbons, while methyl groups appear at δ 20–25 ppm . Elemental analysis (e.g., C, H, N content) further validates stoichiometric ratios .
Q. How do reaction conditions influence yield and byproduct formation?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for halogenation vs. ethanol for cyclization) and temperature control. Prolonged heating during halogenation can lead to over-substitution, while insufficient reaction time reduces cyclization efficiency. Monitor intermediates via TLC and quench reactions promptly to minimize degradation .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the methyl group (δ 2.5 ppm) and adjacent carbons can confirm its position on the benzene ring. X-ray crystallography (as in 6-methoxy-1,3-benzothiazol-2-amine studies) provides definitive structural proof .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in bioactive derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or varying methyl groups) and evaluate biological activity (e.g., antimicrobial assays). Computational docking studies (using PDB ligand data) can predict binding interactions with target proteins, such as adenosine A2A receptors .
Q. How can computational modeling enhance understanding of substituent effects on reactivity?
- Methodological Answer : Perform DFT calculations to assess electronic effects (e.g., Hammett σ values for Cl and CH₃ groups) and steric hindrance. Molecular dynamics simulations (e.g., using ligands like 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine) can predict solubility and stability in physiological environments .
Data Contradiction Analysis
Q. How to address conflicting reports on the antimicrobial efficacy of benzoxazole derivatives?
- Methodological Answer : Replicate studies under standardized conditions (e.g., CLSI guidelines) using consistent bacterial strains. Compare MIC values across analogs to isolate substituent-specific effects. Contradictions may arise from variations in assay protocols or impurities in test compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
